molecular formula C9H11F3N2O B1479799 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098051-11-5

1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1479799
CAS No.: 2098051-11-5
M. Wt: 220.19 g/mol
InChI Key: WUOOHALLWVHBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound featuring a pyrazole ring fused with a tetrahydropyran ring The presence of an ethyl group and a trifluoromethyl group adds to its unique chemical properties

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are involved in inflammatory and signaling pathways . The interaction with these enzymes is primarily through binding to their active sites, leading to inhibition of their catalytic activities. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further stabilizing these interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to altered cellular responses . Furthermore, this compound has been shown to affect the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can lead to conformational changes in the enzyme structure, rendering it inactive . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. The presence of the trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual breakdown, affecting its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist for extended periods, indicating its potential for long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and analgesic properties . Higher doses can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and nucleus. This localization is crucial for its biological activity, as it allows the compound to interact with its target molecules effectively.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it influences mitochondrial function and energy production. Additionally, the compound can be found in the nucleus, where it affects gene expression and DNA replication. The precise localization of the compound is essential for its therapeutic potential and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as transition metals or organocatalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are crucial to ensure high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
  • 1-Ethyl-3-(difluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
  • 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-d]pyrazole

Uniqueness

1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to the specific positioning of the ethyl and trifluoromethyl groups, which influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts distinct electronic and steric properties that differentiate it from similar compounds .

Properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c1-2-14-7-3-4-15-5-6(7)8(13-14)9(10,11)12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOOHALLWVHBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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